molecular formula C12H13N3O B2919189 N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411290-68-9

N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide

Cat. No.: B2919189
CAS No.: 2411290-68-9
M. Wt: 215.256
InChI Key: XVJHCFICGDBWRV-UHFFFAOYSA-N
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Description

N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a pyrimidine ring, along with a but-2-ynamide moiety. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-methylpyrimidine.

    But-2-ynamide Formation: The final step involves the coupling of the cyclopropylpyrimidine intermediate with but-2-ynoic acid or its derivatives under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring or the cyclopropyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies investigating the mechanisms of action of pyrimidine derivatives and their effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the role of specific molecular interactions.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: This compound shares structural similarities with N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide, particularly in the pyrimidine ring and cyclopropyl group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain pyrimidine rings and exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a but-2-ynamide moiety attached to the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-4-11(16)15-12(6-7-12)10-5-8-13-9(2)14-10/h5,8H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJHCFICGDBWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CC1)C2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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